molecular formula C14H16N2O4 B14935794 N-[2-(furan-2-yl)ethyl]-2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]acetamide

N-[2-(furan-2-yl)ethyl]-2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]acetamide

Cat. No.: B14935794
M. Wt: 276.29 g/mol
InChI Key: ZBXXOEFNJNRJDU-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)ethyl]-2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]acetamide is a heterocyclic acetamide derivative featuring a furan-ethyl moiety and a substituted pyridine ring. The compound’s structure combines a furan ring (a five-membered oxygen-containing heterocycle) linked via an ethyl group to the acetamide nitrogen, while the pyridine ring at the 3-position bears a hydroxy group at C4 and a methyl group at C4.

Properties

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

N-[2-(furan-2-yl)ethyl]-2-[(6-methyl-4-oxo-1H-pyridin-3-yl)oxy]acetamide

InChI

InChI=1S/C14H16N2O4/c1-10-7-12(17)13(8-16-10)20-9-14(18)15-5-4-11-3-2-6-19-11/h2-3,6-8H,4-5,9H2,1H3,(H,15,18)(H,16,17)

InChI Key

ZBXXOEFNJNRJDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=CN1)OCC(=O)NCCC2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)ethyl]-2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]acetamide typically involves the following steps:

    Formation of the Furan-2-yl Ethylamine: This can be achieved by reacting furan-2-carboxylic acid with ethylamine under acidic conditions.

    Synthesis of 4-Hydroxy-6-methylpyridine: This intermediate can be synthesized through various methods, including the reaction of 2,6-dimethylpyridine with hydroxylamine.

    Coupling Reaction: The final step involves coupling the furan-2-yl ethylamine with 4-hydroxy-6-methylpyridine using an acylation reaction to form the desired acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)ethyl]-2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The acetamide group can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group on the pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-[2-(furan-2-yl)ethyl]-2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)ethyl]-2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]acetamide involves its interaction with specific molecular targets. The furan and pyridine rings can participate in π-π stacking interactions with aromatic residues in proteins, while the acetamide linkage can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Comparisons

The following table highlights structural similarities and differences between the target compound and key analogs:

Compound Name Key Structural Features Differences from Target Compound Evidence ID
N-(furan-2-ylmethyl)-2-({4-[6-(4-hydroxy-3-methylphenyl)-2-oxo-2,3-dihydropyrimidin-4-yl]phenyl}oxy)acetamide Furan-methyl group, pyrimidinone-phenoxyacetamide Pyrimidinone replaces pyridine; additional phenyl and dihydropyrimidinone moieties
ORM-10962 (2-(4-hydroxypiperidin-1-yl)-N-(6-((2-phenylchroman-6-yl)oxy)pyridin-3-yl)acetamide) Pyridin-3-yloxyacetamide, chroman-phenyl group Chroman-phenyl substituent instead of furan-ethyl; piperidinyl group at acetamide
N-(2-(tert-butyl)phenyl)-2-(1H-indol-3-yl)-2-oxo-N-(1-phenyl-2-(pyridin-2-yl)ethyl)acetamide Indole-oxoacetamide, pyridin-2-yl group Indole core; tertiary butyl and phenyl substituents on nitrogen
2-[6-Methyl-2-(4-methylphenyl)imidazo-[1,2-a]pyridin-3-yl]acetamide Imidazo-pyridine core, methylphenyl substituent Imidazo-pyridine instead of pyridine; lacks furan-ethyl and hydroxy groups

Key Observations :

  • Furan vs. Other Heterocycles : The target compound’s furan-ethyl group distinguishes it from analogs with indole (), imidazo-pyridine (), or chroman () systems. Furan’s electron-rich nature may enhance π-π stacking interactions compared to saturated rings.
  • Pyridine Substitution: The 4-hydroxy-6-methylpyridin-3-yloxy group contrasts with pyrimidinone () or unsubstituted pyridine (). Hydroxy and methyl groups may improve solubility or hydrogen-bonding capacity.
Pharmacological and Functional Comparisons
  • Antimicrobial Activity: Pyridine-thiazolidinone hybrids (e.g., 9a and 9b in ) exhibit antimicrobial properties, suggesting that the pyridine-acetamide scaffold may disrupt microbial enzymes or membranes. The absence of a thiazolidinone group in the target compound may alter its efficacy.
  • The target’s hydroxy group could influence binding specificity.
  • Solubility and Bioavailability : Compounds with polar groups (e.g., hydroxy in the target vs. methoxy in ) may exhibit enhanced aqueous solubility, as seen in ’s analogs with melting points of 101–109°C and confirmed solubility via LC/MS .

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